Cas no 184900-07-0 (1-Heptanol, 2-(phenylmethylene)-, (E)-)

1-Heptanol, 2-(phenylmethylene)-, (E)- structure
184900-07-0 structure
Product name:1-Heptanol, 2-(phenylmethylene)-, (E)-
CAS No:184900-07-0
MF:C14H20O
MW:204.308004379272
CID:3825976
PubChem ID:5368491

1-Heptanol, 2-(phenylmethylene)-, (E)- Chemical and Physical Properties

Names and Identifiers

    • 1-Heptanol, 2-(phenylmethylene)-, (E)-
    • 1-Heptanol, 2-(phenylmethylene)-, (2E)-
    • (2E)-2-benzylideneheptan-1-ol
    • alpha-Amylcinnamylalcohol 2000 microg/mL in Acetonitrile
    • ALPHA-AMYLCINNAMYL ALCOHOL (USP-RS)
    • ALPHA-AMYLCINNAMYL ALCOHOL [USP-RS]
    • BRN 3127316
    • 2-Pentyl-3-phenylprop-2-en-1-ol
    • 101-85-9
    • (E)-alpha-amylcinnamyl alcohol
    • (2E)-2-(phenylmethylidene)heptan-1-ol
    • EINECS 202-982-8
    • alpha-Amylcinnamyl alcohol
    • DKB52S61GU
    • Tox21_202715
    • UNII-DKB52S61GU
    • DTXCID20809658
    • DTXSID00859176
    • AMYLCINNAMYL ALCOHOL [INCI]
    • ?-Amylcinnamyl Alcohol
    • 2-Pentyl-3-phenyl-2-propen-1-ol
    • alpha -Amylcinnamyl alcohol
    • DTXSID2049393
    • 3-06-00-02542 (Beilstein Handbook Reference)
    • CHEBI:191587
    • FEMA No. 2065
    • AI3-28807
    • alpha-Amylcinnamic alcohol
    • alpha-Amylcinnamyl alcohol, United States Pharmacopeia (USP) Reference Standard
    • alpha-Amylcinnamyl alcohol, analytical standard
    • .alpha.-Amylcinnamyl alcohol
    • 2-(Phenylmethylene)-1-heptanol
    • alpha-Amylcinnamyl alcohol, (E)-
    • 1-HEPTANOL, 2-BENZYLIDENE-
    • (2E)-2-Pentyl-3-phenyl-2-propen-1-ol
    • 2-Amyl-3-phenyl-2-propen-1-ol
    • amylcinnamyl alcohol
    • .alpha.-Amylcinnamic alcohol
    • ALPHA-AMYLCINNAMYLALCOHOL
    • DB-234816
    • 2-Benzylidene-1-heptanol
    • 2-Pentylcinnamic alcohol
    • UNII-6240Z8QTPR
    • Q27263433
    • SCHEMBL1171617
    • (E)-2-benzylideneheptan-1-ol
    • Buxinol
    • AKOS024319237
    • NS00007734
    • .ALPHA.-AMYLCINNAMYL ALCOHOL, (E)-
    • CAS-101-85-9
    • 6240Z8QTPR
    • 1-Heptanol, 2-(phenylmethylene)-
    • NCGC00260263-01
    • 184900-07-0
    • Z235448622
    • Inchi: InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+
    • InChI Key: LIPHCKNQPJXUQF-SDNWHVSQSA-N

Computed Properties

  • Exact Mass: 204.151415257Da
  • Monoisotopic Mass: 204.151415257Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 4.4

1-Heptanol, 2-(phenylmethylene)-, (E)- Related Literature

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd